2-氰基-N-(2-苯氧基苯基)乙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

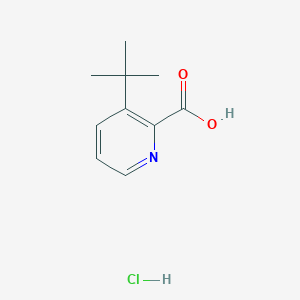

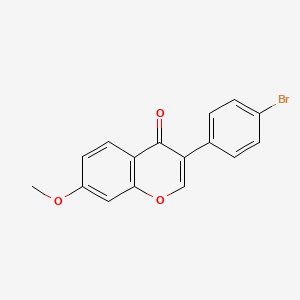

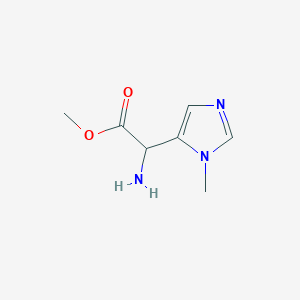

2-cyano-N-(2-phenoxyphenyl)acetamide is an organic compound with a molecular weight of 252.27 . It is an acetic amide with a nitrile functional group . The IUPAC name for this compound is 2-cyano-N-(4-phenoxyphenyl)acetamide .

Synthesis Analysis

The synthesis of cyanoacetamides, such as 2-cyano-N-(2-phenoxyphenyl)acetamide, can be carried out in several ways. The most versatile and economical method involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates, using different reaction conditions to yield cyanoacetamide derivatives .Molecular Structure Analysis

The molecular formula of 2-cyano-N-(2-phenoxyphenyl)acetamide is C15H12N2O2 . The InChI code for this compound is 1S/C15H12N2O2/c16-11-10-15(18)17-12-6-8-14(9-7-12)19-13-4-2-1-3-5-13/h1-9H,10H2,(H,17,18) .Chemical Reactions Analysis

Cyanoacetamide-N-derivatives are considered one of the most important precursors for heterocyclic synthesis. They are utilized extensively as reactants where the carbonyl and the cyano functions of these compounds are suitably situated to enable reactions with common bidentate reagents to form a variety of heterocyclic compounds .科学研究应用

抗氧化和自由基清除特性

对酚类化合物(如对乙酰氨基酚、水杨酸盐和 5-氨基水杨酸盐)进行了抗氧化效能研究,包括其抑制脂质过氧化和作为过氧自由基清除剂的能力。这些特性表明在保护生物系统免受氧化应激相关损伤方面具有潜在应用 (Dinis、Maderia 和 Almeida,1994 年)。

催化和化学合成

在固定化脂肪酶的促进下,2-氨基苯酚化学选择性乙酰化为 N-(2-羟基苯基)乙酰胺,代表了生产抗疟疾药物中间体的有效合成途径。该方法展示了酚类衍生物在合成药学相关化合物中的用途,其可以扩展到“2-氰基-N-(2-苯氧基苯基)乙酰胺”和类似分子的合成和改性 (Magadum 和 Yadav,2018 年)。

光催化降解药物

对乙酰氨基酚(一种结构相关的化合物)在 TiO2 纳米颗粒上在紫外线和阳光照射下的光催化降解的研究,突出了“2-氰基-N-(2-苯氧基苯基)乙酰胺”在水处理和污染控制中的潜在环境应用。这些发现表明酚类衍生物可用于降解水生环境中的有害物质 (Jallouli 等人,2017 年)。

抗炎和镇痛活性

新型分子类别的合成,例如带有 4-羟基苯基部分的 2(1H)-吡啶酮衍生物,已在体外和体内展示了抗炎、抗溃疡和解热特性。该研究途径表明可以探索“2-氰基-N-(2-苯氧基苯基)乙酰胺”在控制疼痛和炎症方面的潜在治疗益处 (Fayed 等人,2021 年)。

作用机制

安全和危害

This compound is considered hazardous. It has been assigned the GHS06 pictogram and the signal word “Danger”. The hazard statements associated with this compound are H301, H311, and H331 . The precautionary statements include P261, P264, P270, P271, P280, P301+P310, P302+P352, P304+P340, P311, P312, P330, P361, P363, P403+P233, P405, and P501 .

未来方向

The main objective of the present survey is to provide a comprehensive account of the synthetic utility of N-aryl and/or heteryl cyanoacetamides in building various organic heterocycles, and to highlight their potential in evolving better chemotherapeutic agents . An efficient and convenient palladium-catalyzed carbon-ylative procedure toward 2-cyano-N-acetamide and 2-cyanoacetate compounds has been developed . This transformation can be performed under atmospheric pressure and provide alternative routes to 7 drug precursors .

属性

IUPAC Name |

2-cyano-N-(2-phenoxyphenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N2O2/c16-11-10-15(18)17-13-8-4-5-9-14(13)19-12-6-2-1-3-7-12/h1-9H,10H2,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZIFFGGGYXSVGO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=CC=CC=C2NC(=O)CC#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[(2E)-3-(methylsulfamoyl)prop-2-en-1-yl]-4-(2-oxopyrrolidin-1-yl)benzamide](/img/structure/B2831670.png)

![9-(4-ethoxyphenyl)-1,7-dimethyl-3-propyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2831682.png)

![(Z)-2-Cyano-3-[5-(4-fluorophenyl)furan-2-yl]-N-(3-methoxyphenyl)prop-2-enamide](/img/structure/B2831691.png)